Methyl valerate
Description
Historical Perspectives and Evolution of Research on Methyl Valerate (B167501)
Early research on esters, including methyl valerate, was largely centered on the determination of their fundamental physical and chemical properties. The NIST Chemistry WebBook archives references to early works, such as those by De Heen in 1888 and Nadezhdin in 1887, which contributed to the growing body of knowledge on the physical constants of organic compounds. nist.gov These pioneering studies were crucial in establishing the boiling point, density, and other characteristic properties of these newly synthesized or isolated compounds. The evolution of research then progressed from basic characterization to exploring the utility of these esters. The pleasant odor of many esters, including this compound, led to their early adoption in the fragrance and flavor industries.
Contemporary Significance and Emerging Research Frontiers
In the 21st century, the significance of this compound in academic research has diversified beyond its traditional applications. While it continues to be a key component in the formulation of fragrances for consumer products like soaps, detergents, and beauty care items, its role in more specialized areas of chemical research has grown. guidechem.com
One of the prominent contemporary research areas for this compound is its use as a surrogate component for biodiesel. sigmaaldrich.com Biodiesel is a complex mixture of fatty acid methyl esters. To study the combustion and emission characteristics of biodiesel in a controlled and reproducible manner, researchers often use simpler, representative compounds known as surrogates. This compound, as a short-chain FAME, serves as a useful model compound in the development and validation of kinetic models for biodiesel combustion. llnl.gov
Furthermore, this compound is employed as a reactant or substrate in the synthesis of other, often more complex and biologically active, molecules. For instance, it is used in the preparation of lankacidin C 8-valerate, a derivative of a group of antibiotics. sigmaaldrich.com It also serves as a reactant in the synthesis of bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates and as a substrate in photocatalytic fluorination reactions of unactivated C(sp3)−H bonds. sigmaaldrich.com These applications highlight its utility as a building block in modern organic synthesis.
Emerging research frontiers for this compound are centered on green chemistry and the development of sustainable chemical processes. Its role as a biodiesel surrogate contributes to the broader effort of developing renewable energy sources. Additionally, research into more efficient and environmentally friendly methods for its synthesis, such as reactive distillation, is an active area of investigation. unive.it The catalytic conversion of this compound into other valuable chemicals is another promising research avenue. As the principles of green chemistry become increasingly integrated into chemical research and industry, the study of simple, bio-derived molecules like this compound is expected to expand.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H12O2 |
| Molar Mass | 116.16 g/mol |
| Appearance | Clear, colorless to yellowish oily liquid |
| Odor | Pungent, green-fruity, apple- and pineapple-like |
| Boiling Point | 128 °C |
| Density | 0.875 g/mL at 25 °C |
| Flash Point | 22.22 °C (72.00 °F) |
| Water Solubility | Very slightly soluble |
| Refractive Index | 1.395 to 1.399 at 20.00 °C |
This data is compiled from various chemical databases and supplier information. nih.govchemicalbook.comthegoodscentscompany.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl pentanoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H12O2/c1-3-4-5-6(7)8-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBDRPTVWVGKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Record name | METHYL VALERATE | |
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DSSTOX Substance ID |
DTXSID9060784 | |
| Record name | Methyl valerate | |
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Molecular Weight |
116.16 g/mol | |
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Physical Description |
Methyl valerate is a clear colorless to yellowish oily liquid. (NTP, 1992), Liquid, colourless to pale yellow, mobile liquid with a green, apple, pineapple odour | |
| Record name | METHYL VALERATE | |
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| Record name | Methyl pentanoate | |
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| Record name | Methyl valerate | |
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Boiling Point |
259.7 °F at 760 mmHg (NTP, 1992), 118.00 to 119.00 °C. @ 760.00 mm Hg | |
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| Record name | Methyl pentanoate | |
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Flash Point |
72 °F (NTP, 1992) | |
| Record name | METHYL VALERATE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), 5.06 mg/mL at 25 °C, soluble in propylene glycol, alcohol, most fixed oils; very slightly soluble in water | |
| Record name | METHYL VALERATE | |
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| Record name | Methyl pentanoate | |
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| Record name | Methyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.8947 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.883-0.895 | |
| Record name | METHYL VALERATE | |
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| Record name | Methyl valerate | |
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Vapor Pressure |
63 mmHg at 124 °F ; 262 mmHg at 167 °F; 320 mmHg at 199 °F (NTP, 1992) | |
| Record name | METHYL VALERATE | |
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CAS No. |
624-24-8 | |
| Record name | METHYL VALERATE | |
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| Record name | Methyl pentanoate | |
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| Record name | Methyl valerate | |
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| Record name | Pentanoic acid, methyl ester | |
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| Record name | Methyl valerate | |
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| Record name | METHYL VALERATE | |
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Advanced Synthetic Methodologies and Process Optimization for Methyl Valerate
Catalytic Routes in Methyl Valerate (B167501) Synthesis
Catalysis plays a crucial role in the esterification of valeric acid with methanol (B129727), driving the reaction towards higher yields and improving reaction rates. Both heterogeneous and homogeneous catalytic systems have been explored for this synthesis. rsc.org
Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, reduced corrosivity, and potential for reusability. mdpi.com For the esterification of valeric acid with methanol, solid acid catalysts are particularly effective. mdpi.com
Solid Acid Catalysts : These catalysts offer higher reactivity and good reusability compared to liquid acids. mdpi.com Examples include sulfonated resins like Amberlyst 35, zeolites, and metal oxides (e.g., ZrO2, Nb2O5). ntnu.nofrontiersin.org
Amberlyst 35 : This acidic ion-exchange resin has been identified as a suitable catalyst for methyl valerate synthesis via heterogeneous catalytic reaction. ntnu.no
Zeolites : Modified zeolites, such as HMFI zeolite-supported Pt metal clusters (Pt/HMFI), have shown high yields of valeric acid esters, including this compound, from levulinic acid under relatively mild conditions. rsc.org The cooperative mechanism between the metal and Brønsted acid sites of HMFI zeolites drives the reaction. rsc.org
Phosphotungstic Acid (PTA) on Mesoporous Al-SBA-15 : While specifically tested for ethyl valerate synthesis from valeric acid and ethanol, PTA/Al-SBA-15 catalysts have demonstrated high conversion rates (up to 96%) and 100% selectivity, indicating their potential for valerate esterification in general. mdpi.com
Sulfated Zirconia (SZr) : This solid acid catalyst has been studied for the esterification of palmitic acid with methanol, achieving high yields. researchgate.net The principle of using solid acid catalysts for esterification of fatty acids with methanol is broadly applicable. researchgate.netacs.org
The challenge with many solid acid catalysts is their hydrophilic surface, which can lead to water molecules produced during esterification being adsorbed, potentially causing leaching of active components or framework collapse, thereby affecting catalyst activity and stability. mdpi.com
Homogeneous catalysts, typically strong mineral acids, have been historically used for esterification reactions. mdpi.com
Sulfuric Acid (H2SO4) : Traditionally, sulfuric acid is a common catalyst for esterification reactions. mdpi.com While effective, homogeneous catalysts like sulfuric acid present challenges in terms of separation from the product stream, corrosion, and disposal problems. semanticscholar.org
Research continues into developing novel catalysts that address the limitations of conventional systems, focusing on improved activity, selectivity, reusability, and environmental friendliness. mdpi.com
Magnetically-Recoverable Solid Acid Catalysts : Novel solid acid catalysts, such as Fe3O4@SiO2-Oc&PrSO3H, have been synthesized using nanoparticles as supports. These catalysts offer the advantage of easy recovery from the reaction solution through simple separation methods. mdpi.com
Rhenium-based Catalysts : Supported rhenium catalysts, particularly Re–O/HZSM-5, have been shown to facilitate the formation of valeric acid and this compound from levulinic acid derivatives, demonstrating the role of catalyst acidity in product selectivity. rsc.org
Reactive Distillation Processes for this compound Production
Reactive distillation (RD) is a process intensification technique that combines chemical reaction and separation (distillation) in a single unit. ntnu.nosemanticscholar.orglongdom.orgmdpi.comrepec.org This approach is particularly advantageous for equilibrium-limited reactions, such as the esterification of valeric acid with methanol, as it continuously removes products (this compound and water) from the reaction zone, shifting the equilibrium towards higher conversion. ntnu.noacs.orgresearchgate.netairitilibrary.comlongdom.orgresearchgate.net Benefits of RD include reduced capital and operating costs, improved energy efficiency, higher product selectivity, and reduced environmental impact. ntnu.nosemanticscholar.orgmdpi.com
Energy Savings : Studies have shown that thermally coupled reactive distillation configurations can achieve significant energy savings. For the production of this compound, a thermally coupled design was simulated to reduce the remixing effect in the rectifying section of the reactive distillation column, leading to a 30% energy saving compared to conventional reactive distillation. ntnu.noacs.orgresearchgate.netairitilibrary.comfigshare.com
Disturbance Rejection : Thermally coupled configurations have demonstrated faster disturbance rejection and smaller steady-state deviations from product purity specifications compared to conventional designs. acs.orgresearchgate.netfigshare.com
The design and optimization of reactive distillation processes for this compound production involve detailed simulation and analysis to achieve desired purity and efficiency.
Simulation Tools : Commercial simulators like Aspen Plus and Aspen Plus Dynamics are commonly used for steady-state design, process optimization, and control strategy development for reactive distillation processes. ntnu.norepec.org
Kinetic Models : Kinetic equations, such as the Langmuir-Hinshelwood (LHHW) model, are employed to describe the reaction rate within the reactive distillation column. ntnu.no
Thermodynamic Models : Non-random two-liquid (NRTL) activity coefficient models are chosen to describe the phase equilibrium behavior in these non-ideal systems, especially when liquid phase splitting occurs. acs.org
Column Design Parameters : Key design considerations include operating pressure (often vacuum conditions to maintain catalyst temperature limits, e.g., 0.7 bar for Amberlyst 35, which has a maximum operating temperature of 150 °C), the number of reactive and rectifying stages, and catalyst loading within the reactive stages. ntnu.noacs.org For instance, a reactive distillation column for this compound production might have 7 reactive stages and 5 rectifying stages. ntnu.no
Product Separation : In the production of this compound via reactive distillation, both this compound and water are typically withdrawn from the distillate of the reactive distillation column and then separated using subsequent units like strippers and a decanter. ntnu.noacs.orgresearchgate.netairitilibrary.com
Table: Key Parameters and Findings in Reactive Distillation for this compound Production
| Parameter/Finding | Conventional Reactive Distillation | Thermally Coupled Reactive Distillation | Source(s) |
| Energy Saving | Baseline | 30% | ntnu.noacs.orgresearchgate.netairitilibrary.comfigshare.com |
| Total Annual Cost Savings | Baseline | 17% (due to compressor) | ntnu.noacs.orgresearchgate.netairitilibrary.comfigshare.com |
| Disturbance Rejection | Slower | Faster and smaller deviations | acs.orgresearchgate.netfigshare.com |
| Typical Reactive Stages | 7 | N/A (integrated design) | ntnu.no |
| Typical Rectifying Stages | 5 | N/A (integrated design) | ntnu.no |
| Catalyst Max. Operating Temperature | 150 °C (Amberlyst 35) | 150 °C (Amberlyst 35) | ntnu.noacs.org |
| Typical Operating Pressure (Reactive Zone) | 0.7 bar (vacuum) | 0.7 bar (vacuum) | ntnu.noacs.org |
Control Strategies for Reactive Distillation Processes
Reactive distillation (RD) is a process intensification technique that combines chemical reaction and distillation in a single unit. This approach is particularly beneficial for equilibrium-limited reactions, such as the esterification of valeric acid with methanol to produce this compound, as it helps overcome equilibrium limitations. researchgate.netfigshare.comacs.orgntnu.no
A key advantage of thermally coupled configurations lies in their dynamic performance. Simulation results indicate that these configurations can reject process disturbances more rapidly and with smaller steady-state deviations from product purity specifications compared to conventional designs. researchgate.netfigshare.comacs.org Control of these complex systems often involves the use of tray temperature control loops to indirectly manage product composition, proving capable of maintaining high-purity product even under variations in feed composition and throughput. researchgate.net Studies have explored the performance of these control strategies under throughput disturbances (e.g., ±20% feed flow rate) and composition disturbances (e.g., methanol feed containing 3% or 5% water). ntnu.no Despite these advancements, the inherent interactions between reaction and separation within the column make the design and operation of reactive distillation systems challenging, posing a barrier to their broader industrial adoption. ucl.ac.uk Maintaining the correct feed ratio in stoichiometric processes is also crucial for ensuring product purities. ucl.ac.uk
Table 1: Comparison of Reactive Distillation Configurations for this compound Synthesis
| Feature | Conventional Reactive Distillation | Thermally Coupled Reactive Distillation |
| Energy Savings | Baseline | Up to 30% researchgate.netfigshare.comacs.orgntnu.no |
| Total Annual Cost Savings | Baseline | Up to 17% researchgate.netfigshare.comacs.orgntnu.no |
| Disturbance Rejection | Slower, larger deviations | Faster, smaller deviations researchgate.netfigshare.comacs.org |
| Control Complexity | Moderate | Higher |
Mechanistic Studies of this compound Formation Reactions
The primary formation pathway for this compound (methyl pentanoate) is the direct esterification of valeric acid (pentanoic acid) with methanol. This reaction is typically acid-catalyzed, often employing concentrated sulfuric acid in traditional methods. guidechem.comchemicalbook.com
Detailed kinetic studies have been conducted on the esterification of pentanoic acid with methanol using heterogeneous catalysts, such as noncorrosive cation exchange resins (e.g., Amberlyst 15), in batch-type reactors. researchgate.net These studies investigate the effects of various reaction conditions, including temperature, molar ratio of reactants, catalyst loading, and initial concentrations of pentanoic acid and methanol. The inhibiting effect of water, a byproduct of esterification, on the reaction kinetics has also been examined. researchgate.net
Research findings indicate that high conversions can be achieved; for instance, a 93% conversion of pentanoic acid was reported at 333.15 K with a methanol to pentanoic acid molar ratio of 10:1 and 7% (g L-1) Amberlyst 15 catalyst. researchgate.net Mass transfer effects were found to be negligible under these conditions. researchgate.net The observed reaction rate data often fit an Eley-Rideal kinetic model, with estimated reaction rate constants conforming to the Arrhenius equation. For the Amberlyst 15 catalyzed reaction, the activation energy (Ea) was determined to be 39.5 kJ mol-1, with a pre-exponential factor (k0) of 1.8 × 103 L2 g-1 mol-1 h-1. researchgate.net These studies confirm that the esterification reaction is reversible and controlled by the intrinsic surface reaction. researchgate.net
Table 2: Kinetic Parameters for this compound Esterification (Amberlyst 15 Catalyst)
| Parameter | Value | Conditions | Citation |
| Conversion (Pentanoic Acid) | 93% | 333.15 K, Methanol:Pentanoic Acid = 10:1, 7% Amberlyst 15 (g L-1) | researchgate.net |
| Activation Energy (Ea) | 39.5 kJ mol-1 | Eley-Rideal kinetic model | researchgate.net |
| Pre-exponential Factor (k0) | 1.8 × 103 L2 g-1 mol-1 h-1 | Eley-Rideal kinetic model | researchgate.net |
| Reaction Control | Intrinsic surface reaction, reversible | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in In the context of this compound synthesis, several approaches align with these principles:
Reactive Distillation: As a process intensification technology, reactive distillation inherently embodies several green chemistry advantages. It offers lower operating costs, improved energy efficiency, enhanced product selectivity, higher purity percentages, and a reduced environmental impact compared to conventional multi-unit operations. mdpi.com By integrating reaction and separation, it minimizes the need for separate units, thereby reducing equipment footprint and energy consumption associated with multiple heating and cooling cycles. mdpi.com
Heterogeneous Catalysis: The use of heterogeneous catalysts, such as noncorrosive cation exchange resins (e.g., Amberlyst 15), in the esterification of valeric acid with methanol represents a significant green chemistry improvement. researchgate.net Unlike homogeneous acid catalysts (e.g., concentrated sulfuric acid), heterogeneous catalysts are easily separated from the reaction mixture, simplifying downstream purification processes and eliminating the generation of corrosive and difficult-to-dispose-of acidic wastewater. researchgate.netgoogle.com This contributes to waste prevention and reduced toxicity, aligning with core green chemistry principles. kahedu.edu.in
Solvent-Free or Greener Solvent Systems: While not explicitly detailed for this compound synthesis in the provided context, the broader field of green chemistry emphasizes the development of solvent-free reactions or the use of greener solvents (e.g., bio-based solvents, supercritical fluids, ionic liquids) to minimize environmental impact and improve safety. rsc.orguva.es The Pinner reaction, which can produce valerate-containing compounds, has seen advancements in solvent-free conditions, leading to improved safety and process intensification. unive.it
These green chemistry approaches contribute to a more sustainable and environmentally responsible production of this compound by minimizing waste, enhancing energy efficiency, and reducing reliance on hazardous substances.
Elucidation of Methyl Valerate Reaction Mechanisms and Kinetics
Gas-Phase Reaction Kinetics and Mechanisms
The gas-phase reactions of methyl valerate (B167501) involve various radical-initiated processes and thermal decomposition pathways, influencing its degradation and autoignition characteristics.
Hydrogen Atom Abstraction Reactions by Hydrogen Radicals
Hydrogen atom abstraction reactions are fundamental steps in the oxidation and combustion of organic compounds. For methyl valerate (methyl pentanoate), studies have investigated hydrogen atom abstraction by various radicals, including hydrogen radicals (H•) and hydroperoxyl radicals (HO₂•) researchgate.netnih.govacs.org. These reactions involve the removal of a hydrogen atom from different sites on the this compound molecule, leading to the formation of corresponding alkyl radicals.
Theoretical and kinetic studies often employ high-level quantum chemical calculations, such as the CBS/QB3 method, to determine potential energy surfaces and calculate high-pressure limit rate constants using conventional transition state theory with tunneling corrections researchgate.netacs.orgrsc.org. For instance, research on hydrogen abstraction by H radicals on methyl esters, including this compound, aims to understand the impact of molecular structure on reactivity under combustion-relevant conditions rsc.org. Similarly, investigations into reactions with hydroperoxyl radicals (HO₂•) provide insights into low-temperature oxidation pathways nih.govacs.org.
Photo-oxidation Studies and Degradation Mechanisms
Photo-oxidation processes are critical for understanding the atmospheric degradation of volatile organic compounds like this compound. These studies typically involve reactions initiated by atmospheric radicals, such as hydroxyl (OH) radicals and chlorine (Cl) atoms, under tropospherically relevant conditions acs.orgnih.govacs.orgcopernicus.org.
The rate constants for the gas-phase reactions of hydroxyl radicals with methyl esters, including this compound, have been measured over a range of temperatures using techniques like pulsed laser photolysis-laser induced fluorescence acs.orgnih.gov. For this compound, the rate constant for the reaction with OH radicals at room temperature (298 K) was determined to be (4.83 ± 0.55) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ acs.orgnih.gov.
Table 1: Rate Constants for OH Radical Reactions with Methyl Esters at Room Temperature (298 K)
| Methyl Ester | Rate Constant (k) (10⁻¹² cm³ molecule⁻¹ s⁻¹) acs.orgnih.gov |
| Methyl propionate (B1217596) | 0.83 ± 0.09 |
| Methyl butyrate (B1204436) | 3.30 ± 0.25 |
| This compound | 4.83 ± 0.55 |
| Methyl caproate | 7.15 ± 0.70 |
These studies also propose degradation mechanisms based on the analysis of reaction products and computationally derived kinetic parameters nih.govacs.org.
Cl-Initiated Photo-oxidation Processes
Chlorine atom-initiated photo-oxidation is another significant degradation pathway, particularly in environments with elevated chlorine concentrations. Rate coefficients for the reactions of this compound (MV) with Cl atoms have been investigated using the relative rate technique acs.orgnih.govacs.org.
At 298 ± 2 K and 760 Torr of N₂, the rate coefficient for the reaction of this compound with Cl atoms (kMV+Cl) was measured to be (1.69 ± 0.40) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ acs.orgnih.govacs.org. Computational studies using canonical variational transition state theory (CVT) with small curvature tunneling (SCT) corrections and the interpolated single-point energy (ISPE) method have been employed to further understand these reaction kinetics and propose degradation mechanisms nih.govacs.orgresearcher.life.
Table 2: Rate Coefficients for Cl-Initiated Photo-oxidation at 298 ± 2 K
| Compound | Rate Coefficient (k) (10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) acs.orgnih.govacs.org |
| This compound | 1.69 ± 0.40 |
| Methyl isovalerate | 1.06 ± 0.23 |
Autoignition Kinetics and Ignition Delay
The autoignition kinetics of this compound are crucial for its application as a biodiesel surrogate. Studies on this compound's ignition delays have been conducted using rapid compression machines (RCM) across various engine-relevant conditions, including equivalence ratios, temperatures, and pressures arxiv.orgfigshare.comshamra-academia.comarxiv.org.
Experimental data indicate that this compound exhibits a negative temperature coefficient (NTC) region in the temperature range of approximately 720 K to 800 K arxiv.orgfigshare.com. Two-stage ignition behavior is also observed within narrower temperature ranges, such as 720 K-760 K at 15 bar and 740 K-800 K at 30 bar arxiv.org. Comparisons with existing chemical kinetic models often show discrepancies, with simulations under-predicting experimental ignition delay data by factors of 2 to 10 arxiv.orgfigshare.comarxiv.org. The development of new chemical kinetic models, for example, using Reaction Mechanism Generator (RMG) software, aims to improve agreement between simulations and experimental observations, though further refinements are often needed arxiv.orgfigshare.com.
McLafferty Rearrangement of this compound Molecular Ion
The McLafferty rearrangement (McLR) is a well-known intramolecular hydrogen atom transfer reaction observed in mass spectrometry, particularly for radical cations of carbonyl compounds. For the this compound molecular ion, this rearrangement has been extensively studied to understand the timescale of the keto-enol transformation and the configuration changes of intermediates and transition states rsc.orgrsc.orgresearchgate.netresearchgate.netresearcher.liferesearcher.life.
The McLR of this compound molecular ion involves an intramolecular hydrogen atom transfer (intraHAT) from a γ-hydrogen to the carbonyl oxygen via a six-membered intermediate, leading to a keto-enol transformation of the molecular ion ([Mketo]•+ → [Menol]•+) rsc.org. This process results in characteristic fragment ions, such as m/z 74 (McLR ion) and m/z 87 (McLR-related ion), observed in mass spectra rsc.orgresearchgate.net.
Timescale Analysis of Keto-Enol Transformation
Comprehensive studies utilizing mass spectrometry (electron ionization, strong-field tunnel ionization, and collision-induced dissociation) and quantum chemical calculations (e.g., GRRM program with QCCs) have provided detailed insights into the timescales of these transformations rsc.orgrsc.orgresearchgate.netresearcher.life.
The estimated timescales from mass spectrometric results suggest that the McLafferty rearrangement of this compound begins as early as 100 femtoseconds (fs) after ionization and can be completed within at least 100 nanoseconds (ns) within the ion source rsc.orgrsc.org. The keto-enol transformation of the molecular ions of this compound is an energetically favorable process that occurs within vibronic motion timescales, typically between 0.1 and 1.0 picoseconds (ps) after the formation of the molecular ions rsc.org.
While some studies propose a stepwise mechanism involving fast (100 fs) and slower (10 ps) steps, quantum chemical calculations also suggest the possibility of a rapid, concerted process contributing to the completion of the McLafferty rearrangement rsc.orgrsc.orgresearchgate.net. The slower step may involve a dynamic rearrangement of the propene moiety within the transition state of the molecular ion rsc.org.
Table 3: Estimated Timescales for McLafferty Rearrangement of this compound Molecular Ion
| Process | Estimated Timescale rsc.orgrsc.orgresearchgate.net |
| McLR initiation after ionization | 100 fs |
| Keto-enol transformation | 0.1 – 1.0 ps |
| McLR completion within ion source | Within 100 ns |
| Slower step (e.g., π-bond rearrangement, Cα-Cβ bond cleavage) | 10 ps |
Configurational Changes in Intermediates and Transition States
The McLafferty rearrangement (McLR) of the this compound molecular ion (m/z 116) has been extensively investigated to understand the configurational changes occurring in its intermediates and transition states (TS). This rearrangement involves an intramolecular hydrogen atom transfer via a six-membered ring intermediate of radical cations nih.govwikipedia.org.
Quantum chemical calculations (QCCs) have revealed comprehensive potential energy profiles for the McLafferty rearrangement, indicating distinct pathways nih.gov. During this process, the keto-enol transformation of the this compound molecular ion is a key aspect. Computational studies have identified specific intermediates and transition states, shedding light on their structural evolution. For instance, the McLafferty rearrangement can proceed through pathways involving intermediate 1 and a corresponding transition state, or via intermediate 2 nih.gov.
Notably, the Global Reaction Route Mapping (GRRM) program, coupled with QCCs, has been instrumental in identifying previously unrecognized configurations as transition state structures nih.govthermofisher.com. These findings suggest that a dynamic rearrangement in the configuration of the propene moiety occurs within the transition state of the molecular ion during the slower steps of the McLafferty rearrangement nih.govwikipedia.orgthermofisher.com.
The relative energies of key species involved in the McLafferty rearrangement of this compound, based on zero-point energy corrected electronic energies, highlight the energetic landscape of the reaction. For example, an equilibrium structure (EQ2) is found to be 2.03 eV less stable than another equilibrium structure (EQ1), with the transition state (TS1) energy being nearly identical to that of EQ2 iiab.me.
Table 1: Relative Energies of Key Species in this compound McLafferty Rearrangement
| Species | Description | Relative Energy (eV) |
| EQ1 | Initial Equilibrium Structure | 0.00 |
| EQ2 | Second Equilibrium Structure | +2.03 iiab.me |
| TS1 | Transition State 1 | ≈ +2.03 iiab.me |
Stepwise vs. Concerted Reaction Mechanisms
A significant debate in the study of the McLafferty rearrangement of this compound revolves around whether the reaction proceeds via a stepwise or a concerted mechanism nih.govwikipedia.org. Experimental mass spectrometric results, particularly those involving strong-field tunnel ionization, have suggested a stepwise process characterized by distinct timescales: a fast step occurring within 100 femtoseconds (fs) and a slower step taking approximately 10 picoseconds (ps) nih.govwikipedia.orgthermofisher.com. The fast step is associated with molecular internal rotation and intramolecular hydrogen atom transfer, leading to the formation of a six-membered ring intermediate, while the slower step involves π-bond rearrangement and Cα–Cβ bond cleavage nih.gov.
However, quantum chemical calculations offer a more nuanced perspective. These computations suggest the possibility of an unanticipated, rapid, concerted process contributing to the completion of the McLafferty rearrangement nih.govwikipedia.orgthermofisher.com. While the slower, stepwise process appears to involve a dynamic rearrangement in the configuration of the propene moiety within the transition state of the molecular ion, a concerted pathway may serve as a direct route to form the McLafferty fragments nih.govwikipedia.orgthermofisher.com. This indicates that both mechanisms might be involved, with their relative contributions depending on specific conditions or reaction pathways.
Theoretical and Computational Approaches to Reaction Dynamics
Theoretical and computational methods are indispensable tools for unraveling the complexities of chemical reaction dynamics, especially for compounds like this compound where experimental observation of transient species can be challenging. These approaches provide insights into potential energy surfaces, transition states, and reaction rates.
Transition State Theory and Tunneling Corrections
Transition State Theory (TST) is a fundamental framework used to calculate reaction rate coefficients by examining the properties of the transition state. For reactions involving this compound, advanced forms of TST, coupled with quantum mechanical tunneling corrections, have been applied to accurately predict kinetic parameters nih.govsigmaaldrich.comnih.gov.
In studies concerning the Cl-initiated photo-oxidation of this compound, kinetic parameters were computed using canonical variational transition state (CVT) theory, which accounts for the variation of the transition state along the reaction path nih.govfishersci.ca. These calculations incorporated small curvature tunneling (SCT) corrections, which are crucial for accurately describing reactions where quantum tunneling significantly contributes to the reaction rate, especially at lower temperatures nih.govnih.govfishersci.ca. The interpolated single-point energy (ISPE) method was also employed to refine the energy profiles nih.govfishersci.ca. These theoretical investigations were performed over a temperature range of 200–400 K, utilizing high levels of theory such as CCSD(T)/cc-pVTZ//BHandHLYP/6-311+G(d,p) nih.govfishersci.ca.
Furthermore, TST with Eckart tunneling corrections has been applied to study hydrogen abstraction reactions by hydrogen (H) radicals from this compound, particularly at the methoxy (B1213986) group sigmaaldrich.comnih.gov. These studies, often employing methods like CCSD(T)/CBS//BH&HLYP/6-31G(d,p) or CBS/QB3, provide rate constants and energy barriers over a broad temperature range (e.g., 300–2500 K or 500–2500 K) sigmaaldrich.comnih.gov. Tunneling effects were found to be particularly significant at lower temperatures (e.g., 500–1100 K) nih.gov.
Global Reaction Route Mapping (GRRM) in Mechanism Elucidation
Global Reaction Route Mapping (GRRM) is a powerful, automated computational strategy designed to systematically explore and elucidate complex chemical reaction mechanisms by mapping all important reaction pathways on a potential energy surface nih.govepa.govctdbase.org. This approach is particularly valuable for identifying novel intermediates and transition states that might be missed by more conventional methods.
The GRRM program, specifically GRRM17, has been utilized in comprehensive quantum chemical analyses of the McLafferty rearrangement of the this compound ion nih.govthermofisher.comiiab.me. The reaction pathways were searched using the anharmonic downward distortion following (ADDF) method, which can trace reaction paths from local minima to transition states nih.goviiab.meepa.gov. Initial global reaction pathway mapping was often performed at a lower computational level (e.g., HF/STO-3G), with subsequent reoptimization of equilibrium and transition state structures at higher levels of theory (e.g., M06-2X/6-31+G(d)) nih.goviiab.me.
Through the application of GRRM, researchers have successfully identified previously unrecognized transition state configurations for the McLafferty rearrangement of this compound nih.govthermofisher.com. This capability of GRRM has been crucial in providing a deeper understanding of the reaction timescales and the intricate interplay between stepwise and concerted processes in the rearrangement nih.govthermofisher.com. The automated nature of GRRM makes it an effective tool for systematically exploring the complex reaction landscape of molecules like this compound.
Spectroscopic and Conformational Analysis of Methyl Valerate
Microwave Spectroscopy for Conformational Determination
Microwave spectroscopy is a powerful tool for determining the precise gas-phase structures of molecules, including their conformers and internal rotations. For methyl valerate (B167501), molecular jet Fourier-transform microwave spectroscopy has been employed to record its spectrum in the frequency range of 2 to 40 GHz rsc.org.
Identification of Anti-Ester Configurations
Studies on methyl valerate have revealed the presence of two distinct conformers in the experimental spectrum, both corresponding to the anti-ester configuration rsc.org. These conformers are characterized by C₁ and Cₛ symmetries rsc.orgmdpi.com. In this compound, where the alkyl chain is sufficiently long, two conformers were observed: one with a straight alkyl chain exhibiting Cₛ symmetry, and another with C₁ symmetry where the alkyl chain is bent at the γ-position mdpi.com. The anti-ester configuration is generally known to be more stable for methyl alkynoates mdpi.com.
Rotational Constants and Centrifugal Distortion Parameters
Microwave spectroscopy allows for the highly accurate determination of geometry parameters, including rotational constants and centrifugal distortion constants rsc.org. These experimental values are critical for validating theoretical predictions. For this compound, researchers have determined these constants with very high accuracy rsc.org. The analysis of the microwave spectrum involves fitting the observed rotational transitions, which are influenced by the molecule's moments of inertia and its flexibility aip.org.
Internal Rotation Dynamics and Barriers
Methoxy (B1213986) Methyl Group Torsional Splittings
The internal rotation of the methoxy methyl group (CH₃-O) in this compound leads to characteristic torsional splittings observed in all rotational transitions, appearing as doublets rsc.orgmdpi.comresearchgate.netdntb.gov.ua. From these splittings, the torsional barriers hindering this internal rotation can be precisely deduced. For this compound, the barrier to internal rotation of the methoxy methyl group was determined to be approximately 417.724(70) cm⁻¹ for the C₁ conformer and 418.059(27) cm⁻¹ for the Cₛ conformer rsc.org. These values are notably consistent with those found in methyl alkanoates with shorter alkyl chains, such as methyl acetate (B1210297), methyl propionate (B1217596), and methyl butyrate (B1204436) rsc.org.
Chain-Length Effects on Torsional Barriers
While the methoxy methyl group's torsional barrier remains relatively constant across shorter methyl alkanoates, a subtle chain-length effect has been observed. For methyl alkynoates, the barrier height is generally around 420 cm⁻¹, but it shows a slight decrease in molecules with longer alkyl chains mdpi.comdntb.gov.ua. For instance, the barrier in this compound (approximately 418.1 cm⁻¹) is slightly lower than in methyl acetate (424.6 cm⁻¹), methyl propionate (422.8 cm⁻¹), and methyl butyrate (420.2 cm⁻¹) mdpi.com. This suggests that as the alkyl chain extends, there is a minor reduction in the hindrance to the methoxy methyl group's internal rotation mdpi.comdntb.gov.ua.
Quantum Chemical Calculations in Conformational Analysis
Quantum chemical calculations play a vital role in supporting and guiding the analysis of experimental microwave spectra, particularly in predicting molecular geometries and energies of various conformers. For this compound, these calculations have been instrumental in conformational analysis rsc.orgmdpi.comrsc.orgacs.org.
Geometry optimizations performed at various levels of theory are routinely compared to experimental rotational constants to confirm assignments mdpi.com. For this compound, the MP2/6-311++G(d,p) level of theory provided reasonable starting values for assigning the Cₛ conformer rsc.orgmdpi.com. However, this level of theory proved less successful in calculating reliable rotational constants for the C₁ conformer, for which the MP2/cc-pVDZ level was significantly more helpful and fully succeeded in guiding the assignment rsc.orgmdpi.com. This highlights the importance of selecting appropriate theoretical levels for different conformational types, especially when dealing with "soft degrees of freedom" like the (C=O)-C bond, which can cause significant deviations between calculated and experimental rotational constants for certain conformers mdpi.com. Beyond conformational studies, quantum chemical calculations, including DFT methods, have also been applied to investigate processes like the McLafferty rearrangement of this compound molecular ions, providing insights into ionization energies and conformational changes during reactions rsc.org.
Table 1: Key Spectroscopic and Torsional Data for this compound Conformers
| Parameter | C₁ Conformer (this compound) | Cₛ Conformer (this compound) | Unit | Source |
| Methoxy Methyl Group Torsional Barrier (V₃) | 417.724(70) | 418.059(27) | cm⁻¹ | rsc.org |
Table 2: Chain-Length Effect on Methoxy Methyl Group Torsional Barriers in Methyl Alkynoates
| Compound | Methoxy Methyl Torsional Barrier (V₃) | Unit | Source |
| Methyl Acetate | 424.6 | cm⁻¹ | mdpi.comresearchgate.net |
| Methyl Propionate | 422.8 | cm⁻¹ | mdpi.comresearchgate.net |
| Methyl Butyrate | 420.2 | cm⁻¹ | mdpi.comresearchgate.net |
| This compound | 418.1 | cm⁻¹ | mdpi.comresearchgate.net |
| Methyl Hexanoate | 417 (C₁) / 415 (Cₛ) | cm⁻¹ | mdpi.comnih.gov |
Benchmarking Quantum Chemical Levels of Theory
Benchmarking quantum chemical levels of theory is crucial for accurately predicting molecular structures and properties, especially for flexible molecules like this compound. Studies on this compound and similar fruit esters have revealed varying performance of different computational methods in reproducing experimental data rsc.orgrsc.orgmdpi.com.
Several levels of theory have been employed in quantum chemical calculations for this compound. These include:
MP2/6-311++G(d,p) rsc.orgrsc.org
MP2/cc-pVDZ rsc.orgrsc.orgnih.gov
B3LYP-D3BJ/cc-pVDZ rsc.org
B3LYP/cc-pVDZ rsc.org
B3LYP-D3BJ/6-311++G(d,p) rsc.org
DFT restricted and unrestricted M06-2X with 6-311++G(d,p), 6-31+G(d',p'), and 6-31+G(p) basis sets rsc.orgrsc.org
A significant finding from these benchmarking efforts is the challenge posed by the C₁ conformer of this compound. The MP2/6-311++G(d,p) level of theory, while often a standard choice, has been shown to fail in calculating reliable rotational constants necessary for guiding the assignment of the C₁ conformer rsc.orgnih.gov. In contrast, the MP2/cc-pVDZ level of theory has demonstrated success in this regard rsc.orgnih.gov. For conformers possessing Cₛ symmetry, the choice of the theoretical level is less critical, as the predicted rotational constants tend to be relatively stable across different methods mdpi.com.
Density Functional Theory (DFT) calculations, specifically using the M06-2X functional with various basis sets, have been utilized for geometry optimization and vibrational frequency analysis of this compound and its molecular ions rsc.orgrsc.org. These calculations also contributed to estimating ionization energies, with a vertical ionization energy of 10.04 eV reported for this compound rsc.org. Ab initio calculations have also been performed to aid in the assignment of photoabsorption and photoelectron features, with the first adiabatic ionization energy for this compound determined to be 9.959 eV au.dkepj.org.
Geometry Optimizations and Comparison with Experimental Data
The conformational landscape of this compound has been extensively investigated, revealing multiple stable conformers in the gas phase. Through molecular jet Fourier-transform microwave spectroscopy, two distinct conformers have been experimentally identified: one with C₁ symmetry and another with Cₛ symmetry rsc.orgmdpi.comnih.gov. The most stable conformation of this compound is designated as Conformer I, which exhibits C₁ symmetry nih.govslideplayer.com.
A notable characteristic of the C₁ conformer in this compound and other methyl alkynoates is the presence of a "soft degree of freedom" around the (C=O)-C bond. This flexibility makes accurate structural optimization particularly challenging for certain quantum chemical methods rsc.orgnih.govresearchgate.netrsc.org.
Experimental rotational constants obtained from microwave spectroscopy provide critical data for validating theoretical geometry optimizations. Comparisons between calculated and experimental rotational constants have been performed at various levels of theory rsc.orgnih.govresearchgate.net.
The internal dynamics of this compound also include the internal rotation of the methoxy methyl group (CH₃-O). This internal rotation results in observable torsional splittings in the rotational lines of the microwave spectrum, from which torsional barriers can be precisely determined rsc.orgmdpi.comnih.gov. For this compound, the barrier to internal rotation of the methoxy methyl group has been deduced to be 417.724(70) cm⁻¹ for the C₁ conformer and 418.059(27) cm⁻¹ for the Cₛ conformer rsc.org. These values are consistent with those observed in shorter methyl alkanoates like methyl acetate, methyl propionate, and methyl butyrate, indicating a relatively constant barrier height of approximately 420 cm⁻¹ for these molecules. However, studies suggest that this barrier tends to decrease in molecules with longer alkyl chains mdpi.comnih.gov.
The following table summarizes the experimental and calculated rotational constants and torsional barriers for this compound where available:
Table 1: Spectroscopic Parameters for this compound Conformers
| Parameter (Unit) | Conformer | Experimental Value | Calculated Value (Method) | Reference |
| Torsional Barrier (cm⁻¹) | C₁ | 417.724(70) | - | rsc.org |
| Torsional Barrier (cm⁻¹) | Cₛ | 418.059(27) | - | rsc.org |
| Adiabatic Ionization Energy (eV) | - | 9.959 | - | au.dkepj.org |
| Vertical Ionization Energy (eV) | - | - | 10.04 (DFT M06-2X) | rsc.org |
Note: Specific rotational constants for this compound from experimental data were mentioned as being determined with very high accuracy, but exact values were not explicitly provided in the search snippets to populate a detailed table. The text indicates that calculations were compared to experimental values rsc.orgnih.govresearchgate.net.
Applications of Methyl Valerate in Advanced Chemical Synthesis
Utilization as a Reactant or Substrate in Complex Organic Transformations
Methyl valerate's reactivity makes it a suitable starting material or intermediate in several sophisticated organic reactions. Its ester functionality can be manipulated or it can serve as a scaffold for the introduction of other chemical moieties, enabling the synthesis of a diverse range of complex molecules.
One notable application of methyl valerate (B167501) is in the microbial-mediated synthesis of specialized esters, such as Lankacidin C 8-valerate. The lankacidin group of antibiotics exhibits significant antimicrobial activity, and derivatization of these natural products is a key strategy for enhancing their therapeutic properties. nih.gov
In a biotransformation process, the microorganism Bacillus megaterium has been shown to effectively utilize this compound as an acyl donor for the esterification of Lankacidin C. nih.gov This enzymatic reaction specifically targets the C-8 hydroxyl group of the lankacidin core, resulting in the formation of Lankacidin C 8-valerate. This microbial conversion offers a regioselective and mild alternative to traditional chemical methods, which may require complex protection and deprotection steps.
Table 1: Microbial Esterification of Lankacidin C
| Feature | Description |
| Substrate | Lankacidin C |
| Acyl Donor | This compound |
| Biocatalyst | Bacillus megaterium IFO 12108 (culture broth or cell-free extract) |
| Product | Lankacidin C 8-Valerate |
| Other Acyl Donors | Methyl isobutyrate, Methyl isovalerate |
| Significance | Demonstrates the utility of this compound in the regioselective synthesis of modified antibiotics. nih.gov |
This compound also serves as a reactant in the synthesis of organophosphonates, which are important reagents in various organic reactions, including the Horner-Wadsworth-Emmons olefination. Specifically, it can be used in the acylation of phosphonate (B1237965) carbanions to produce β-ketophosphonates.
The synthesis of bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates is a key step in the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which is renowned for its high Z-selectivity in the formation of alkenes. enamine.net In this process, a phosphonate such as bis(2,2,2-trifluoroethyl) methylphosphonate (B1257008) is deprotonated with a strong base to form a nucleophilic carbanion. sigmaaldrich.com This carbanion then undergoes acylation with a carboxylic ester, like this compound, to yield the corresponding bis(2,2,2-trifluoroethyl) 2-oxopentylphosphonate.
Table 2: Synthesis of a Bis(2,2,2-trifluoroethyl) 2-Oxoalkylphosphonate
| Reactant 1 | Reactant 2 | Product | Reaction Type | Significance |
| Bis(2,2,2-trifluoroethyl) methylphosphonate | This compound | Bis(2,2,2-trifluoroethyl) 2-oxopentylphosphonate | Acylation | The product is a key reagent for the Z-selective synthesis of α,β-unsaturated ketones via the Still-Gennari olefination. enamine.netnih.gov |
The selective functionalization of unactivated C(sp3)−H bonds is a significant challenge in organic synthesis. This compound can act as a substrate in such transformations, particularly in photocatalytic fluorination reactions. These reactions offer a direct and efficient route to introduce fluorine atoms into organic molecules, a modification that can dramatically alter their biological and material properties.
Decatungstate photocatalysis has emerged as a powerful tool for the activation of strong C-H bonds. nih.govresearchgate.net In the presence of a decatungstate photocatalyst, such as tetrabutylammonium (B224687) decatungstate (TBADT), and a fluorine source like N-fluorobenzenesulfonimide, this compound can undergo selective C-H fluorination. acs.org The reaction is initiated by the photoexcited decatungstate anion, which abstracts a hydrogen atom from the substrate. The selectivity of this hydrogen atom transfer is influenced by both steric and electronic factors, generally favoring the most electron-rich and sterically accessible C-H bonds. acs.org
Role in Material Science Synthesis
In addition to its applications in fine chemical synthesis, this compound and its derivatives are utilized in material science, primarily as plasticizers and potentially as precursors to monomers for polymer synthesis.
Plasticizers are additives that increase the flexibility and durability of polymers. wikipedia.orgjracr.com this compound, being a low molecular weight ester, can be used as a plasticizer for polymers like polyvinyl chloride (PVC). google.com It works by embedding itself between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature of the material. This results in a softer and more pliable plastic. The effectiveness of a plasticizer is dependent on its compatibility with the polymer and its ability to disrupt the polymer's crystalline structure. diva-portal.org
Development of New Chemical Building Blocks
This compound can serve as a starting material for the synthesis of other valuable chemical building blocks through various chemical transformations. These building blocks can then be used in the construction of more complex molecules with applications in pharmaceuticals, agrochemicals, and fragrances.
One such transformation is the ketonization of valeric acid, which can be derived from this compound, to produce 5-nonanone. chemrxiv.orgchemrxiv.org This reaction involves the coupling of two carboxylic acid molecules with the elimination of water and carbon dioxide, and is typically catalyzed by metal oxides at high temperatures. 5-Nonanone is a versatile chemical intermediate that can be further modified. For instance, it can be a precursor to 4-methyl-5-nonanone, a component of the aggregation pheromone of the red palm weevil, which has applications in pest management. googleapis.comgoogle.com
Furthermore, this compound can undergo transesterification reactions to produce a variety of other valerate esters. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orggoogle.com This process involves reacting this compound with a different alcohol in the presence of an acid or base catalyst, or an enzyme. wikipedia.orgmasterorganicchemistry.com This allows for the synthesis of a library of valerate esters with different properties, which can then be used as building blocks in various synthetic endeavors. researchgate.net
Environmental Fate and Degradation Pathways of Methyl Valerate
Atmospheric Degradation Studies
Atmospheric degradation plays a crucial role in the removal of volatile organic compounds like methyl valerate (B167501) from the troposphere. The primary degradation pathways involve reactions with highly reactive species such as hydroxyl (OH) radicals and chlorine (Cl) atoms.
Under tropospheric conditions, methyl valerate undergoes reactions with OH radicals and Cl atoms. Experimental studies have determined the rate coefficients for these reactions.
For the reaction with hydroxyl radicals, the rate constant for this compound at room temperature (298 K) has been measured to be 4.83 ± 0.55 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.org This determination was carried out using the pulsed laser photolysis-laser induced fluorescence technique. acs.org
The reaction of this compound with chlorine atoms has also been investigated. Rate coefficients for the reaction of this compound (MV) with Cl atoms were measured using the relative rate (RR) technique in the temperature range of 268-363 K. nih.gov At 298 ± 2 K, the rate coefficient for the reaction of this compound with Cl atoms was determined to be (1.69 ± 0.40) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net Another reported value for the reaction with Cl atoms is (1.7 ± 0.2) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. copernicus.org
The measured rate coefficients indicate that reactions with OH radicals and Cl atoms are significant removal pathways for this compound in the atmosphere.
Table 1: Atmospheric Reaction Rate Coefficients for this compound at 298 K
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| OH radical | 4.83 ± 0.55 × 10⁻¹² | 298 | acs.org |
| Cl atom | (1.69 ± 0.40) × 10⁻¹⁰ | 298 ± 2 | nih.govresearchgate.net |
The degradation mechanisms of methyl esters, including this compound, in the gas phase typically involve hydrogen abstraction by atmospheric radicals (OH and Cl). For this compound, the degradation mechanisms for Cl-initiated photo-oxidation have been proposed based on analyzed products. nih.govepa.gov Studies often utilize analytical tools such as Gas Chromatography with Mass Spectrometry (GC-MS) and Gas Chromatography with Infrared Spectroscopy (GC-IR) to identify reaction products and elucidate the degradation pathways. researchgate.net The initial abstraction of a hydrogen atom by the radical leads to the formation of a carbon-centered radical, which then reacts with molecular oxygen (O₂) to form peroxyl radicals. These peroxyl radicals can undergo further reactions, leading to the formation of various oxygenated products, including aldehydes, ketones, and carboxylic acids, ultimately contributing to the formation of secondary organic aerosols and ozone in the troposphere.
Biodegradation in Environmental Compartments
Biodegradation is a key process for the removal of organic compounds in aquatic and terrestrial environments, driven by microbial activity.
Screening tests are conducted to assess the ready biodegradability of substances in water. This compound has been subjected to such tests.
In a screening test performed according to OECD TG 301D (Closed Bottle test) under GLP conditions, this compound was exposed to river water. europa.eu The substance was biodegraded by 48% at day 28. europa.eu In a prolonged Closed Bottle test (enhanced biodegradability testing), the biodegradation percentage reached 71% at day 60. europa.eu Based on these results, this compound is classified as "not readily biodegradable" under the OECD 301D guideline, as it did not reach the 60% degradation threshold within 28 days. europa.eu However, the biodegradation in excess of 60% within the 60-day test period allows its classification as "not persistent." europa.eu The reference compound, sodium acetate (B1210297), showed 85% biodegradation at day 14, confirming the validity of the test. europa.eu
Another experimental study, following OECD Guideline 310 (Ready Biodegradability - CO₂ in Sealed Vessels), determined the ultimate inherent biodegradability of this compound. europa.eu In this manometric respirometry test, the substance showed 53.60% biodegradation after 28 days of incubation at 20 ± 1°C, leading to its classification as ultimately inherently biodegradable. europa.eu
Table 2: Biodegradation Screening Test Results for this compound in Water
| Test Guideline | Test Type | Biodegradation (%) at Day 28 | Biodegradation (%) at Day 60 | Classification (Ready Biodegradability) | Classification (Persistence) | Reference |
| OECD TG 301D | Closed Bottle | 48% | 71% | Not readily biodegradable | Not persistent | europa.eu |
| OECD TG 310 | Sealed Vessels | 53.60% | Not specified | Ultimately inherently biodegradable | Not specified | europa.eu |
Simulation tests, such as those described in OECD TG 308 (Aerobic and anaerobic transformation in aquatic sediment systems) and OECD TG 309 (Aerobic mineralisation in surface water), are crucial for understanding the biodegradation of chemicals in water-sediment systems. ecetoc.orgnih.govdiva-portal.org These tests are performed to support persistence assessment and exposure modeling, particularly for substances that may partition to sediment or degrade slowly in the water column alone. nih.gov OECD TG 309, for instance, allows for quantifying aerobic biodegradation in natural water, potentially supplemented with suspended solids or sediment, and is applicable to non-volatile or slightly volatile substances. ecetoc.org While specific data for this compound in water-sediment simulation tests were not explicitly detailed in the provided sources, the relevance of these tests for assessing its environmental fate is recognized. europa.eueuropa.eu These multi-compartment test systems can yield complex results, as factors like oxygenation of the sediment and sorption behavior influence degradation rates. nih.gov
Biodegradation in soil environments is a complex process influenced by a multitude of factors. Key environmental conditions that play major roles in the biodegradation rate of substances in soil include soil texture and structure, water content, organic matter, pH, temperature, oxygen availability, and sunlight exposure. nih.govresearchgate.net Microorganisms within the soil ecosystem are pivotal in this process, as they dismantle chemical compounds into smaller particles through enzymatic hydrolysis. researchgate.netmdpi.com While specific detailed research findings on the biodegradation rate of this compound in soil were not provided, its general biodegradability characteristics suggest it would undergo microbial degradation in this compartment, similar to other organic esters. The ECHA registration dossiers for this compound and related compounds indicate that "Biodegradation in soil" is a relevant endpoint for environmental fate assessment. europa.eueuropa.eu
Phototransformation Processes
Phototransformation, or photodegradation, involves the chemical alteration of a substance due to exposure to light, particularly ultraviolet (UV) radiation. This process plays a significant role in the environmental fate of many organic compounds, including esters like this compound.
Phototransformation in Air and Water
In the atmosphere, this compound can undergo degradation initiated by reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms. Experimental studies have determined the absolute rate constants for these gas-phase reactions. For the reaction with hydroxyl radicals, the rate constant at room temperature is reported as 4.83 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ acs.org. The rate constant for the reaction with chlorine atoms is 1.7 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ copernicus.org. These kinetic data are crucial for estimating the atmospheric lifetime of this compound.
Table 1: Atmospheric Oxidation Rate Constants for this compound
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| Hydroxyl (OH) radical | 4.83 × 10⁻¹² | Room Temperature | acs.org |
| Chlorine (Cl) atom | 1.7 × 10⁻¹⁰ | Not specified | copernicus.org |
In aquatic environments, phototransformation can also occur, particularly through direct photolysis or indirect photolysis involving photosensitizers. While specific kinetic data for this compound's photodegradation in water were not detailed, phototransformation in water is generally recognized as a degradation pathway for organic compounds acs.orglabsolu.ca. For other non-persistent pesticides, aqueous photolytic half-lives can be relatively short (e.g., 1.8-3.8 days for chlorpyrifos-methyl), indicating the potential for rapid degradation under suitable light conditions researchgate.net.
Phototransformation in Soil
Hydrolysis and Other Abiotic Degradation Routes
This compound is an ester, and esters are generally known to hydrolyze readily nih.govechemi.com. Hydrolysis is a primary abiotic degradation mechanism for esters in the environment, particularly in the presence of water. This process involves the cleavage of the ester bond, leading to the formation of valeric acid and methanol (B129727) nih.govcopernicus.org.
The rate of hydrolysis can be influenced by various environmental factors, including temperature and pH. Esters can react with acids to liberate heat along with alcohols and acids, and heat can also be generated by interaction with caustic solutions nih.gov. While abiotic hydrolysis can be significantly slower than enzymatic hydrolysis, it is a fundamental process that reduces the molar mass of the compound and forms smaller, more soluble degradation products copernicus.org. The chemical structure, molecular weight, and hydrophilicity of the compound also play a role in the rate of hydrolysis, with higher crystallinity and lower hydrophilicity potentially hindering water penetration and slowing the process copernicus.org.
Other abiotic degradation routes can also contribute to the environmental fate of this compound. Oxidation, for instance, can serve as an initial abiotic process that facilitates further degradation, including hydrolysis, by decreasing molecular weight or increasing hydrophilicity researchgate.net.
Environmental Distribution and Transport Modeling
The environmental distribution and transport of this compound are influenced by its physical and chemical properties, such as water solubility, vapor pressure, and partition coefficients. These parameters are crucial inputs for environmental fate and transport models.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
| Water Solubility | 5.06 mg/mL | 25 °C | nih.govechemi.com |
| 3,500 mg/L | 20 °C | chemos.de | |
| LogP (n-octanol/water) | 1.96 | Not specified | nih.gov |
| 2.25 | pH 7, 25 °C | chemos.de | |
| Henry's Law Constant | 3.18 × 10⁻⁴ atm·m³/mole | Not specified | echemi.com |
The water solubility of this compound indicates its ability to dissolve in aqueous phases nih.govechemi.comchemos.de. The logP value suggests a moderate lipophilicity, influencing its partitioning between organic phases (e.g., lipids, soil organic carbon) and water nih.govchemos.de. The Henry's Law constant is a critical parameter for assessing the volatilization potential of this compound from water to air echemi.comcopernicus.orgjocpr.com. A higher Henry's Law constant indicates a greater tendency for the compound to partition into the gas phase from water jocpr.com.
Multimedia fate and transport models (MFTMs) are employed to predict the behavior of chemicals in various environmental compartments, including air, water, and soil copernicus.org. These models integrate physicochemical properties to estimate the distribution, persistence, and potential for long-range transport of a substance copernicus.org. For compounds with high air:water partition coefficients, such as volatile methylsiloxanes, MFTMs have shown that they primarily partition to the atmosphere, implying a potential for long-range atmospheric transport copernicus.org. Similarly, the Henry's Law constant for this compound suggests a tendency for volatilization from aqueous solutions echemi.com.
Adsorption/desorption processes, often quantified by the soil adsorption coefficient (Koc), also play a role in environmental distribution, particularly in soil and sediment echemi.comthegoodscentscompany.com. The partition coefficient (Kd) is a significant parameter used in transport modeling to estimate the migration potential of contaminants in aqueous solutions in contact with solids echemi.com. Models like LEACHM and PRZM are examples of tools used to understand contaminant transport in environmental systems fishersci.com. The MINTEQA2 model, a geochemical equilibrium speciation model, can be used to calculate the equilibrium composition and mass distribution of contaminants among dissolved, adsorbed, solid, and gas phases in an environmental setting atamanchemicals.com.
While this compound is noted as "not readily biodegradable" chemos.de and its persistence in the environment is "not established" synerzine.com, the combination of abiotic degradation pathways and environmental partitioning suggests that it will undergo transformation and distribution across different media.
Advanced Analytical Methodologies for Methyl Valerate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating methyl valerate (B167501) from complex mixtures and for its subsequent quantification.
Gas Chromatography (GC) and GC Standards
Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like methyl valerate. It is widely used for both qualitative and quantitative analysis due to its high separation efficiency and sensitivity. This compound is frequently employed as an internal standard in GC methods, for instance, in the determination of milk fat content in food products europa.eu. In such applications, this compound is diluted in an organic solvent (e.g., hexane) and added to the sample. The fat in the sample is then transesterified to form fatty acid methyl esters (FAMEs), including methyl butyrate (B1204436), which are subsequently separated on a GC column europa.eu.
For effective separation, polar capillary columns are typically utilized europa.eu. Detection is often achieved using a Flame Ionization Detector (FID) europa.eu. The integration of peak areas for this compound (as an internal standard) and other FAMEs allows for the calculation of their respective concentrations europa.eu. Analytical standards of this compound with high purity (e.g., ≥98.5% or ≥99.5% by GC) are commercially available and crucial for accurate calibration and quantification in GC analyses thermofisher.comtcichemicals.comsigmaaldrich.comtcichemicals.com.
Hyphenated GC-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it an invaluable tool for the unambiguous identification and quantification of this compound. After chromatographic separation, the eluted this compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries nih.gov.
For this compound, characteristic fragmentation patterns are observed in its electron ionization (EI) mass spectrum. Key fragment ions and their relative intensities can be used for identification. For example, a prominent peak is observed at m/z 74.0, representing a high relative intensity, alongside other significant peaks at m/z 43.0, 57.0, 85.0, and 87.0 nih.gov.
Table 1: Top 5 Characteristic Peaks in this compound EI-MS Spectrum
| m/z | Relative Intensity (%) |
| 74.0 | 99.99 nih.gov |
| 43.0 | 39.76 nih.gov |
| 57.0 | 36.59 nih.gov |
| 85.0 | 36.31 nih.gov |
| 87.0 | 28.86 nih.gov |
GC-MS is also used for quantification by monitoring specific ion abundances (Selected Ion Monitoring, SIM) or by integrating total ion chromatogram (TIC) peaks, often in conjunction with internal standards.
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques provide detailed information about the molecular structure and can also be used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a definitive method for confirming the chemical structure of this compound. It provides information on the connectivity of atoms and the chemical environment of protons and carbons within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically shows distinct signals corresponding to the different proton environments. For example, a spectrum recorded at 90 MHz in CDCl₃ solvent reveals characteristic chemical shifts nih.govnih.govchemicalbook.com. The methyl ester protons (–OCH₃) are usually observed as a singlet around 3.67 ppm nih.govnih.gov. The methylene (B1212753) protons (–CH₂) and terminal methyl protons (–CH₃) of the valerate chain appear at various shifts, reflecting their positions relative to the ester group nih.govnih.gov.
Table 2: Representative ¹H NMR Chemical Shifts for this compound (in CDCl₃, 90 MHz)
| Chemical Shift (ppm) | Proton Environment |
| 3.67 | –OCH₃ nih.govnih.gov |
| 2.32, 2.39 | –CH₂CO– nih.govnih.gov |
| 1.23-1.71 | Internal –CH₂– nih.govnih.gov |
| 0.81-0.99 | Terminal –CH₃ nih.govnih.gov |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, recorded at 25.16 MHz in CDCl₃, characteristic carbon signals include the carbonyl carbon, the methyl carbon of the ester group, and the various methylene and terminal methyl carbons of the valerate chain nih.govchemicalbook.com.
Table 3: Representative ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 25.16 MHz)
| Chemical Shift (ppm) | Carbon Environment |
| 174.23 | C=O (carbonyl) nih.gov |
| 51.38 | –OCH₃ nih.gov |
| 33.90 | –CH₂CO– nih.gov |
| 27.21 | –CH₂– nih.gov |
| 22.42 | –CH₂– nih.gov |
| 13.73 | Terminal –CH₃ nih.gov |
These spectral data are crucial for verifying the purity and identity of synthesized or isolated this compound.
Fourier Transform Microwave Spectroscopy for Gas-Phase Structure
Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase, providing precise information about their molecular structure and dynamics, including conformational analysis and internal rotations rsc.orgresearchgate.netresearchgate.net. For this compound, FTMW spectroscopy has been employed to investigate its conformational landscape and large amplitude motions rsc.orgresearchgate.net.
Studies using molecular jet Fourier transform spectrometers, covering frequency ranges from 2 to 40 GHz, have identified specific conformers of this compound rsc.orgresearchgate.net. Quantum chemical calculations predict multiple minima for the anti ester configuration, with at least two identified experimentally rsc.org. A significant finding from FTMW studies is the observation of torsional splittings in rotational transitions, which arise from the internal rotation of the methyl group within the methoxy (B1213986) moiety (–OCH₃) rsc.orgresearchgate.net. This phenomenon allows for the determination of the barrier to internal rotation and provides insights into the molecule's dynamic behavior in the gas phase researchgate.netacs.orgnih.gov.
Other Advanced Analytical Techniques
Beyond chromatography and NMR/FTMW, other spectroscopic methods contribute to the characterization of this compound. Infrared (IR) spectroscopy and Raman spectroscopy are vibrational techniques that provide complementary information about functional groups and molecular vibrations. Both IR and Raman spectra for this compound are available in spectral databases, indicating their use for identification and quality control nih.govchemicalbook.comspectrabase.comchemicalbook.com. These techniques can be used to confirm the presence of characteristic functional groups such as the carbonyl (C=O) stretch of the ester and C-O stretches nih.govchemicalbook.comspectrabase.com.
Ion Chromatography (IC) and 2D-IC
Ion Chromatography (IC) is a separation technique primarily employed for the analysis of ionic and polar compounds, including inorganic anions/cations, small amines, and organic acids nih.govlcms.cz. The principle of IC relies on the ionic or electrostatic interactions between analyte ions and an oppositely charged stationary phase nih.gov.
This compound, being an ester, is a neutral organic compound and is not directly analyzed by standard ion chromatography methods, which are designed for ionic species guidechem.comnih.gov. However, the valerate ion (C₄H₉COO⁻), which is the deprotonated form of valeric acid (pentanoic acid), can be effectively analyzed by IC with suppressed conductivity detection lcms.czreagecon.comresearchgate.net. For instance, valerate standards for IC are manufactured and verified using state-of-the-art ion chromatographs, with results reported gravimetrically reagecon.com. IC methods have demonstrated the capability to resolve various organic acids, including valerate, in complex matrices such as wine, utilizing both isocratic and gradient elution techniques lcms.cz.
Two-dimensional liquid chromatography (2D-LC) represents an advanced chromatographic approach that can incorporate ion-exchange chromatography as one dimension. This technique offers enhanced separation power for highly complex samples by injecting fractions from a primary separation into a second, often reversed-phase, dimension. This allows for the separation of analytes from nonvolatile mobile phase components and provides further resolution of co-eluting species nih.gov. While 2D-LC can provide comprehensive separation for complex mixtures, its direct application for the analysis of this compound itself, as opposed to its potential ionic derivatives or related compounds within a complex sample, is not a primary or typical use case due to this compound's non-ionic nature.
LC-MS and LC-MS-NMR
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation efficiency of liquid chromatography with the high sensitivity, selectivity, and structural elucidation capabilities of mass spectrometry creative-proteomics.comnih.gov. It is widely applied for the analysis of a broad range of organic compounds.
While specific direct LC-MS methods for the routine quantification of this compound were not extensively detailed in the provided search results, related mass spectrometric techniques have been critically applied. Gas Chromatography-Mass Spectrometry (GC-MS), for instance, has been utilized for product analysis in photo-oxidation studies involving this compound. In such studies, GC-MS systems equipped with specific columns (e.g., HP-PLOTQ) and controlled temperature programs (e.g., 30 to 250 °C at 5 °C min⁻¹) have been employed to identify and quantify compounds acs.org.
Detailed mass spectrometric analysis has significantly contributed to understanding the fragmentation pathways of this compound. Recent research has comprehensively investigated the McLafferty rearrangement (McLR) of the this compound molecular ion using advanced mass spectrometry techniques, including electron ionization (EI), strong-field tunnel ionization (SFTI), and collision-induced dissociation (CID) methods researcher.lifersc.orgrsc.orgrsc.orgresearchgate.net.
Research findings indicate that the McLafferty rearrangement of this compound molecular ions commences rapidly, within 100 femtoseconds (fs) following ionization, and is completed within 100 nanoseconds (ns) in the ion source researcher.lifersc.orgrsc.orgrsc.org. This kinetic insight is crucial for understanding the stability and fragmentation patterns of the molecular ion.
Analysis of the mass spectra revealed characteristic fragment ions:
Electron Ionization (EI) mass spectra of this compound at 15 eV showed aliphatic fragment ions at m/z 29, 43, and 57, which originate from σ-cleavage of the C-C bond within the aliphatic chain researchgate.net.
McLafferty rearrangement-related ions were observed at m/z 74 and 87 rsc.orgresearchgate.net. However, studies also noted the disappearance of these McLR ions from collision-induced dissociation (CID) spectra under certain conditions, attributed to methylene chain migration to the radical site on the carbonyl oxygen of the molecular ion rsc.org.
Strong-field tunnel ionization (SFTI) mass spectrometry demonstrated an intense molecular ion (M⁺˙) at m/z 116, indicating that this ionization method produces ions with relatively low internal energy due to the tunneling effect researchgate.net.
The table below summarizes key m/z values observed in the mass spectrometric analysis of this compound:
| Ion Type | m/z Value | Origin/Description |
| Molecular Ion (M⁺˙) | 116 | Intact this compound molecular ion (observed intensely with SFTI) researchgate.net |
| Aliphatic Fragments | 29, 43, 57 | Resulting from σ-cleavage of the C-C bond in the aliphatic chain (EI MS) researchgate.net |
| McLafferty Rearrangement Ions | 74, 87 | Characteristic fragments from McLafferty rearrangement rsc.orgresearchgate.net |
Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR) represents a highly advanced hyphenated technique for comprehensive analysis and structural elucidation of components within complex mixtures. While specific direct applications of LC-MS-NMR for this compound itself were not identified in the search results, this technique is invaluable when detailed structural information, beyond the capabilities of MS alone, is required for target compounds or their metabolites/impurities within a complex matrix. LC-MS provides crucial information on molecular weight and fragmentation patterns, while NMR spectroscopy offers unparalleled insights into molecular connectivity, stereochemistry, and conformation. The combined power of LC-MS-NMR enables the unambiguous identification of unknown compounds, which could be particularly relevant if this compound were present in complex natural product extracts, biological samples, or reaction mixtures containing novel derivatives requiring precise structural characterization.
Computational Chemistry and Modeling of Methyl Valerate Systems
Quantum Chemical Calculations (QCC) for Molecular Properties
Quantum Chemical Calculations (QCCs) are employed to predict and analyze various molecular properties of methyl valerate (B167501), offering a theoretical foundation for experimental observations.
The conformational landscape of methyl valerate has been extensively studied using QCCs and microwave spectroscopy mdpi.comresearchgate.netresearchgate.netnih.gov. For this compound, quantum chemical calculations have identified 11 minima for the anti ester configuration, with two of these conformers being experimentally observed researchgate.netnih.gov. The global minimum conformer often exhibits a C1 symmetry, while another observed conformer possesses Cs symmetry mdpi.comnih.gov.
The optimization of starting geometries for conformational analysis often utilizes methods such as Møller-Plesset perturbation theory of second order (MP2) with basis sets like 6-311++G(d,p) mdpi.com. However, it has been noted that while MP2/6-311++G(d,p) can provide reasonable starting values for assigning Cs conformers, it may fail to calculate reliable rotational constants for C1 conformers, where MP2/cc-pVDZ has shown more success mdpi.comnih.gov. The flexibility around the C-C single bond near the carbonyl group can lead to a "Θ-problem" or "plasticity" of the dihedral angle, making accurate predictions challenging for certain conformers mdpi.comrsc.orgrsc.org.
QCCs are instrumental in predicting spectroscopic parameters, which are then compared with experimental data from techniques like microwave spectroscopy mdpi.comrsc.org. For this compound, the internal rotation of the methoxy (B1213986) methyl group leads to torsional splittings in rotational transitions, which are observed as doublets mdpi.comresearchgate.netnih.gov. The barrier to this internal rotation has been deduced to be approximately 417.7 cm⁻¹ for the C1 conformer and 418.1 cm⁻¹ for the Cs conformer nih.gov. These values are consistent with those found in shorter-chain methyl alkanoates like methyl acetate (B1210297), methyl propionate (B1217596), and methyl butyrate (B1204436) mdpi.comnih.govresearchgate.net. This continuous decrease in the methyl torsional barrier with increasing alkyl chain length supports a "chain length effect" observed in other linear aliphatic ketones mdpi.comresearchgate.net.
Ionization energy (IE) is a critical molecular property that can be calculated using quantum chemical methods. For this compound, Density Functional Theory (DFT) calculations, specifically at the M06-2X level of theory with basis sets like 6-311++G(d,p), have been employed to estimate the ionization energy of its conformers rsc.orgrsc.org. The vertical ionization energy of this compound has been reported as 10.04 eV rsc.orgrsc.org. These calculations are vital for understanding processes like the McLafferty rearrangement, where the keto-enol transformation is a key step after the formation of the molecular ion rsc.org.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound and its interactions within various systems. While direct MD simulations focusing solely on the pure this compound liquid or gas phase are not extensively detailed in the provided search results, MD simulations have been applied to study the thermophysical properties of fatty acid methyl esters, including this compound, to predict properties like density, viscosity, and diffusivity researchgate.net. These simulations often utilize united atom approaches and transferable force fields researchgate.net.
In a different context, this compound's -OH group, as part of the linker domain of metalated bleomycin, has been shown to form hydrogen bonds with the O1P phosphate (B84403) backbone of thymine (B56734) in DNA during MD simulations scirp.org. This demonstrates the utility of MD in understanding the role of this compound moieties within larger biological or complex systems scirp.org.
Kinetic Modeling of Complex Reaction Systems
Kinetic modeling is essential for understanding and predicting the behavior of this compound in complex reaction systems, particularly in combustion and atmospheric chemistry. This compound (methyl pentanoate) is considered a new class of biofuel, and kinetic models for its combustion have been developed and validated uclouvain.be. These models often combine existing mechanisms for smaller species (e.g., C1-C4) with specific oxidation mechanisms for this compound uclouvain.be. For instance, a mechanism for methyl pentanoate combustion might consist of 1668 reactions for 269 species uclouvain.be.
Studies on hydrogen atom abstraction reactions by radicals (e.g., H atoms) from methyl esters, including this compound, are crucial for developing accurate chemical kinetic models for combustion rsc.orgresearchgate.net. High-pressure limit rate constants for these reactions are calculated using conventional transition-state theory with methods like the asymmetric Eckart method for quantum tunneling effects rsc.orgresearchgate.net. The thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, are also computed to support kinetic modeling studies rsc.org.
Theoretical Studies of Reaction Mechanisms
Theoretical studies play a vital role in elucidating the detailed mechanisms of reactions involving this compound.
One significant area of study is the McLafferty rearrangement (McLR) of the this compound molecular ion rsc.orgrsc.orgresearcher.lifersc.org. QCCs, often combined with global reaction route mapping (GRRM) programs, are used to investigate the timescales, keto-enol transformations, and configurations of intermediates and transition states (TS) involved in this rearrangement rsc.orgrsc.orgresearcher.lifersc.org. While mass spectrometric results suggest the McLR starts at 100 fs after ionization and completes within 100 ns, QCCs have indicated the possibility of a rapid, concerted process, alongside slower, stepwise mechanisms involving dynamic rearrangements in the transition state configuration rsc.orgrsc.orgresearcher.lifersc.org.
Another important area is the study of atmospheric degradation mechanisms. Theoretical calculations, such as those performed at the CCSD(T)/cc-pVTZ//BHandHLYP/6-311+G(d,p) level of theory, are used to compute kinetic parameters for reactions of this compound with atmospheric oxidants like chlorine atoms acs.orgnih.gov. These studies propose degradation mechanisms based on analyzed products and help in understanding the atmospheric fate of this compound, including the calculation of atmospheric lifetimes acs.orgnih.gov.
Future Research Directions for Methyl Valerate
Development of Sustainable Synthetic Routes
Current production methods for methyl valerate (B167501) often involve the direct esterification of valeric acid with methanol (B129727), typically in the presence of concentrated sulfuric acid. guidechem.com While effective, research is moving towards more sustainable synthetic routes to align with green chemistry principles. This includes exploring methods that reduce waste, utilize renewable feedstocks, and employ more environmentally benign catalysts and processes.
One area of focus is the development of novel, shorter synthetic routes that are solvent-free and require only catalytic amounts of base, leading to higher purity products and reduced environmental impact. rsc.orgrsc.org For instance, recent efforts in green solvent selection have led to the development of alternative compounds with similar properties to traditional polar aprotic solvents, which could inspire more sustainable synthesis of methyl valerate. rsc.orgrsc.org
Deeper Understanding of Environmental Transformation Pathways
Understanding the environmental fate and transformation pathways of this compound is crucial for assessing its ecological impact and ensuring responsible use. Research in this area involves investigating how this compound degrades in various environmental compartments, such as water, soil, and sediment, and identifying its transformation products. europa.eu
While specific detailed studies on this compound's environmental transformation pathways are less extensively documented compared to other related compounds, broader research on esters and similar organic compounds provides a framework for future investigations. For example, studies on steroid hormones and other pharmaceuticals in aquatic environments have highlighted the importance of identifying transformation products and understanding their persistence and potential activity. kobv.deumweltbundesamt.de Such research often involves advanced analytical methods to detect and characterize these transformation products. umweltbundesamt.de
Future research could focus on:
Biodegradation studies: Investigating the rates and mechanisms of this compound biodegradation in different environmental matrices (e.g., wastewater treatment plants, natural waters, soils) under various conditions (aerobic, anaerobic). europa.eu
Photodegradation: Assessing the stability of this compound under sunlight and identifying any photolytic degradation pathways.
Sorption and mobility: Understanding how this compound interacts with soil and sediment particles, influencing its mobility and potential for leaching.
Metabolite identification: Identifying and characterizing any persistent or potentially harmful transformation products formed during environmental degradation.
Exploration of Novel Applications in Chemical Science
Beyond its established uses as a flavor, fragrance, and plasticizer, this compound holds potential for novel applications in various areas of chemical science. Its chemical structure, an ester of a short-chain fatty acid, makes it a versatile building block or solvent in organic synthesis.
Current research indicates that this compound can be utilized in:
Synthesis of complex molecules: As a reactant in the preparation of specialized compounds, such as lankacidin C 8-valerate or bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates. chemicalbook.comsigmaaldrich.com
Catalytic reactions: As a substrate in fluorination reactions of unactivated C(sp³)H bonds, often employing photocatalysts. chemicalbook.comsigmaaldrich.com
Green solvents: While this compound itself is an ester, research into green solvents is a related field where compounds with similar properties are being explored as non-toxic replacements for conventional polar aprotic solvents. This suggests potential for this compound or its derivatives to be investigated as components in more environmentally friendly solvent systems. rsc.orgrsc.org
Future research could delve into its utility in:
Biocatalysis: Exploring enzymatic synthesis or transformation of this compound, potentially leading to chiral derivatives or other valuable chemicals.
Polymer chemistry: Investigating its use as a monomer or co-monomer in the synthesis of new polymers with tailored properties, particularly in the context of bio-based or biodegradable plastics.
Advanced materials: Exploring its incorporation into novel materials, such as in the development of new lubricants, surfactants, or functional coatings.
Advanced Integrated Modeling and Experimental Approaches
The complexity of chemical processes and environmental interactions necessitates the integration of advanced modeling techniques with experimental data to gain a comprehensive understanding of this compound's behavior. This approach can optimize synthesis, predict environmental fate, and explore new applications more efficiently.
Modeling Approaches:
Process Simulation and Optimization: Computational fluid dynamics (CFD) and other process simulation tools can be used to optimize reactive distillation processes for this compound production, predicting energy consumption and product purity under various operating conditions. researchgate.netntnu.noacs.orgacs.org
Predictive Models for Properties: Machine learning (ML) and artificial intelligence (AI) models are increasingly applied to predict chemical properties, such as thermal conductivity or specific heat capacity, based on molecular structure. mdpi.com This can reduce the need for extensive experimental measurements and accelerate the discovery of new applications. mdpi.com
Environmental Fate Models: Predictive models can simulate the transport, transformation, and ultimate fate of this compound in various environmental compartments, helping to assess ecological risks and design safer chemicals. europa.eu
Metabolic Modeling: In the context of biochemical production, genome-scale metabolic models can be used to explore the potential of microorganisms for synthesizing valerate or its derivatives, optimizing fermentation processes. nih.gov
Experimental Approaches:
High-Throughput Experimentation: Automation and miniaturization of experiments can enable rapid screening of catalysts, reaction conditions, or environmental degradation pathways, generating large datasets for model validation.
Advanced Analytical Techniques: Techniques such as LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) are crucial for identifying and quantifying trace amounts of this compound and its transformation products in complex environmental samples. umweltbundesamt.de
Integrated Experimental and Modeling Studies: Combining experimental data with modeling allows for the validation and refinement of theoretical predictions, leading to more accurate and robust insights. For example, experimental measurements of thermal conductivity can be used to verify and improve existing prediction models for biodiesel compounds, including this compound. mdpi.com
This integrated approach facilitates a more holistic understanding of this compound, from its synthesis and industrial applications to its environmental impact, paving the way for more efficient and sustainable chemical processes.
Q & A
Q. What spectroscopic methods are most effective for identifying methyl valerate’s structural conformers?
this compound exists in multiple conformers, primarily the (a, a) and (g±, a) forms. High-resolution microwave spectroscopy (2–40 GHz) is optimal for detecting torsional splitting caused by internal rotation of the methoxy methyl group, which splits rotational transitions into doublets . Fourier-transform infrared (FTIR) and photoelectron spectroscopy (PES) further resolve vibrational modes (e.g., C=O stretching at ~180 meV) and ionization energies (e.g., first adiabatic ionization energy at 9.959 eV) .
Q. How can computational methods guide the assignment of this compound’s electronic transitions?
Ab initio calculations (e.g., M06-2X/aug-cc-pVTZ for geometry optimization) and density functional theory (DFT) help assign mixed Rydberg-valence transitions in photoabsorption spectra. For example, the HOMO→3s/σ* transition in this compound is localized on CH bonds, while pseudo-atomic orbitals (e.g., 3dσ) contribute to higher-energy bands . MP2/cc-pVDZ is recommended for rotational constant calculations due to error compensation in equilibrium geometries .
Q. What are the primary experimental challenges in resolving this compound’s ionization energies?
Overlapping ionization bands (e.g., HOMO-1 to HOMO-4 in this compound) complicate assignments. High-resolution PES (60 meV resolution) combined with P3+ computational methods improves accuracy, though uncertainties persist for orbitals with energy gaps <0.1 eV .
Advanced Research Questions
Q. How do this compound’s photolysis pathways compare to hydroxyl radical scavenging in atmospheric degradation?
Photolysis lifetimes exceed 1,000 years at 10 km altitude, making hydroxyl radical reactions dominant. Rate constants for OH reactions follow Arrhenius behavior (e.g., cm³ molecule⁻¹ s⁻¹ at 253–372 K), with branching pathways producing CO/CO₂ . Contrastingly, photolysis dominates in the stratosphere (20–50 km) with lifetimes <6 days .
Q. What computational limitations arise in modeling this compound’s torsional barriers and conformers?
MP2/6-311++G(d,p) fails to predict rotational constants for bent-chain C₁ conformers, whereas MP2/cc-pVDZ achieves ±0.1% accuracy . The methoxy methyl group’s internal rotation barrier (~418 cm⁻¹) is consistent across methyl alkanoates, but longer alkyl chains reduce barriers incrementally (e.g., 424.6 cm⁻¹ in methyl acetate to 418.1 cm⁻¹ in this compound) .
Q. How can conflicting spectral assignments in this compound’s photoabsorption bands be reconciled?
Mixed Rydberg-valence transitions (e.g., HOMO-1→LUMO + HOMO→3dσ at 8.56 eV) and vibronic coupling complicate assignments. Coupling experimental spectra (4.0–10.8 eV range) with multi-reference methods (e.g., EOM-CCSD) resolves ambiguities, though overlapping states (e.g., HOMO-3 and HOMO-4) require Bayesian deconvolution .
Q. What thermodynamic considerations govern this compound’s formation in anaerobic digestion?
In acidogenic systems, valerate production requires Gibbs free energy (~4.5–4.6 kJ/mol) via hydrogen-mediated pathways (e.g., propionate + CO₂ → valerate). Competing pathways for caproate (from butyrate) and propanol (from acetate) are thermodynamically less favorable .
Methodological Recommendations
- Spectral Analysis : Use UV1 beamline synchrotron radiation (4.5–10.8 eV) for absolute photoabsorption cross-sections (±15% accuracy) .
- Computational Tools : Gaussian 16 with M06-2X/aug-cc-pVTZ for geometry optimization and TDDFT for excited states .
- Kinetic Modeling : Incorporate JPL-2017 atmospheric reaction rates for OH scavenging and JPL-2020 photolysis cross-sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
